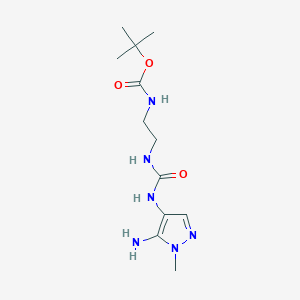

tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-[2-[(5-amino-1-methylpyrazol-4-yl)carbamoylamino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O3/c1-12(2,3)21-11(20)15-6-5-14-10(19)17-8-7-16-18(4)9(8)13/h7H,5-6,13H2,1-4H3,(H,15,20)(H2,14,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKXAEKILLOHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)NC1=C(N(N=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The process includes amination, reduction, esterification, trityl protection, and condensation steps . For example, one method involves reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then subjected to further reactions, including Hofmann rearrangement and condensation with N-(tert-butoxycarbonyl)ethylenediamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize more efficient catalysts and optimized reaction conditions to improve yield and reduce production costs.

化学反応の分析

Types of Reactions

tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives.

科学的研究の応用

tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: The compound is utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate involves its interaction with specific molecular targets. In the case of its use as an intermediate in antibiotic synthesis, the compound’s structure allows it to bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific application and the final product synthesized from this intermediate.

類似化合物との比較

Structural and Physicochemical Properties

The compound is compared below with two tert-butyl carbamate-bearing urea derivatives from the provided evidence:

Key Observations :

- Heterocyclic Core: The target compound features a pyrazole ring, whereas the analog in uses a pyrimidine scaffold.

- Substituents: Fluorine and hydroxy groups in the pyrimidine derivative () may enhance metabolic stability but reduce solubility in aqueous media compared to the amino-pyrazole group in the target compound .

- Molecular Weight: The Example 75 compound () has a significantly higher molecular weight (615.7 vs. 257.26), likely due to its extended chromenone and fluorophenyl substituents, which could limit bioavailability .

Research Findings and Limitations

- Structural Diversity : Modifications to the heterocyclic core (pyrazole, pyrimidine, pyrazolo-pyrimidine) significantly influence physicochemical and biological properties, underscoring the need for tailored design in drug development.

- Data Gaps : Melting points, solubility, and detailed synthetic protocols for the target compound are absent in the provided evidence, limiting direct comparison. Further experimental studies are required to assess its pharmacokinetic profile.

生物活性

tert-Butyl (2-(3-(5-amino-1-methyl-1H-pyrazol-4-yl)ureido)ethyl)carbamate, a synthetic organic compound, has gained attention for its potential biological activities, particularly in medicinal chemistry. Characterized by its unique structure that combines a tert-butyl carbamate group with a pyrazole ring, this compound is primarily studied for its role as an intermediate in the synthesis of pharmaceuticals, including antibiotics.

- Molecular Formula : C12H22N6O3

- Molecular Weight : 298.34 g/mol

- CAS Number : 689293-67-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Its structure allows it to bind to bacterial enzymes, inhibiting their function and potentially leading to bacterial cell death. This mechanism is particularly relevant in the context of antibiotic synthesis, where it serves as a precursor to compounds that exhibit antimicrobial properties .

Enzyme Inhibition

Research indicates that compounds with similar structures have demonstrated enzyme inhibition capabilities, particularly against kinases involved in cell signaling pathways. For example, studies on pyrazole derivatives have shown promise in targeting mutant forms of the epidermal growth factor receptor (EGFR), which is associated with non-small cell lung cancer. This suggests that this compound could have potential applications in cancer therapy .

Antimicrobial Activity

A study evaluating the antibacterial properties of pyrazole-based compounds found that derivatives exhibited moderate antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 250 μg/mL, indicating potential for development as antibacterial agents .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition, antimicrobial properties |

| tert-Butyl N-(2-{[({1-Methyl-5-triphenylmethyl)-amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate | Structure | Potential anti-cancer properties |

| tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Structure | Antimicrobial activity |

Case Studies

Several studies have been conducted to further elucidate the biological activity of this compound:

- Anticancer Potential : A study highlighted the interaction of pyrazole derivatives with EGFR mutants, demonstrating their potential to inhibit tumor growth in vitro and in vivo models.

- Antimicrobial Efficacy : Another investigation assessed the antibacterial effects of related compounds against clinical isolates, confirming their effectiveness and establishing a basis for further drug development.

Q & A

Q. What mechanistic insights are critical for improving catalytic steps (e.g., Ullmann couplings)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。